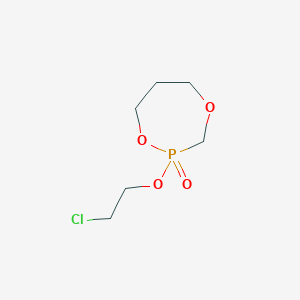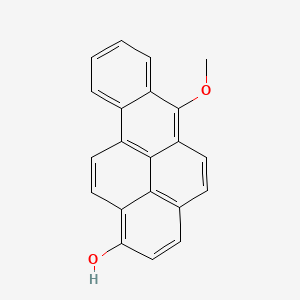
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination (ECF) of dec-2-enoic acid. This process involves the use of anhydrous hydrogen fluoride (HF) and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of the precursor. The reaction conditions, such as temperature, current density, and HF concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
科学的研究の応用
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
作用機序
The mechanism of action of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The fluorine atoms create a highly electronegative environment, which can disrupt hydrogen bonding and alter the structure and function of proteins. Additionally, the hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Comparison
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to fully saturated perfluorinated acids. Additionally, the double bond can serve as a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
71178-11-5 |
|---|---|
分子式 |
C10HF17O2 |
分子量 |
476.09 g/mol |
IUPAC名 |
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10HF17O2/c11-1(3(28)29)2(12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h(H,28,29) |
InChIキー |
PVHDAXINLZCHGK-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


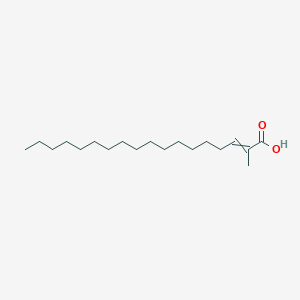

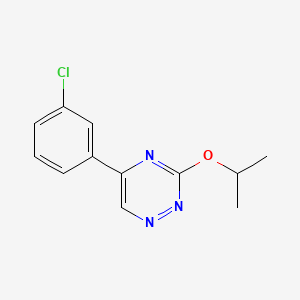
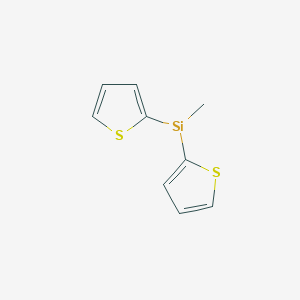
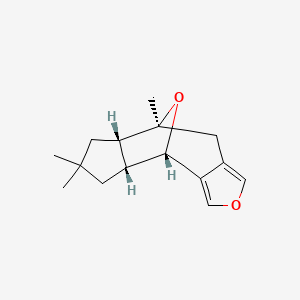

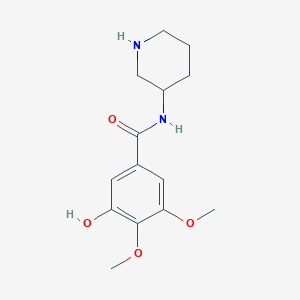
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
